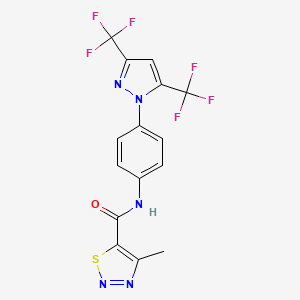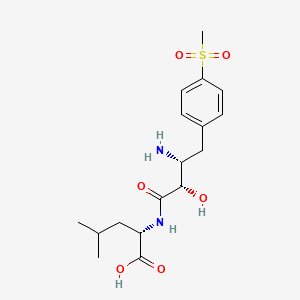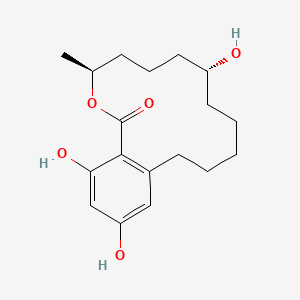
Zeranol
Descripción general
Descripción
Zeranol, también conocido como α-zearalanol, es un estrógeno sintético no esteroideo del grupo de las lactonas del ácido resorcílico. Está relacionado con los micoestrógenos que se encuentran en los hongos del género Fusarium. This compound se utiliza principalmente como un agente anabólico en medicina veterinaria para promover el crecimiento en el ganado . Es significativamente más potente como estrógeno que su compuesto relacionado, la zearalenona .
Aplicaciones Científicas De Investigación
Zeranol tiene varias aplicaciones de investigación científica:
Química: this compound se utiliza como un compuesto de referencia en química analítica para la detección y cuantificación de micotoxinas en alimentos y piensos.
Biología: this compound se estudia por sus efectos estrogénicos y su posible papel como disruptor endocrino.
Medicina: Se están llevando a cabo investigaciones para comprender el impacto de this compound en la salud humana, particularmente su potencial para promover la proliferación de células cancerosas.
Industria: This compound se utiliza en la industria ganadera para promover el crecimiento y mejorar la eficiencia del pienso
Mecanismo De Acción
Zeranol ejerce sus efectos uniéndose a los receptores de estrógenos, imitando la acción de los estrógenos naturales. Activa las vías mediadas por los receptores de estrógenos, lo que lleva a la promoción del crecimiento y la proliferación celular. Los objetivos moleculares de this compound incluyen el receptor de estrógeno alfa y la globulina de unión a hormonas sexuales .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Zeranol is a non-steroidal estrogen agonist . It is a mycotoxin, derived from fungi in the Fusarium family, and may be found as a contaminant in fungus-infected crops . It is 3-4 times more potent as an estrogen agonist than the related compound zearalenone .
Cellular Effects
This compound has been shown to significantly promote cell proliferation, aromatase mRNA expression, aromatase activity, and estrogen production in primary cultured human breast preadipocytes . This suggests that this compound may act as an aromatase activator .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with estrogen receptor alpha and sex hormone-binding globulin
Temporal Effects in Laboratory Settings
It is known that the detection of this compound can be influenced by the consumption of mycotoxin-contaminated food .
Dosage Effects in Animal Models
It is known that this compound has been used as a growth promoter in livestock since 1969 in some non-EU countries .
Metabolic Pathways
This compound is involved in metabolic pathways that include dehydrogenation and glucuronidation . These metabolic events have direct effects on the accumulation and elimination of this compound.
Transport and Distribution
It is known that this compound is a non-steroidal estrogen agonist, suggesting that it may interact with estrogen receptors for transport and distribution .
Subcellular Localization
Given its role as a non-steroidal estrogen agonist, it is likely that it localizes to areas of the cell where estrogen receptors are present .
Métodos De Preparación
Zeranol se sintetiza a partir de zearalenona, una micotoxina producida por hongos Fusarium. La ruta sintética implica la reducción de zearalenona a α-zearalenol, seguida de una reducción adicional a this compound . Los métodos de producción industrial a menudo implican procesos de fermentación utilizando especies de Fusarium para producir zearalenona, que luego se convierte químicamente a this compound .
Análisis De Reacciones Químicas
Zeranol se somete a varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar zearalenona.
Reducción: this compound puede reducirse para formar α-zearalenol y β-zearalenol.
Sustitución: This compound puede sufrir reacciones de sustitución con varios reactivos para formar diferentes derivados.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones son zearalenona, α-zearalenol y β-zearalenol .
Comparación Con Compuestos Similares
Zeranol a menudo se compara con otros compuestos estrogénicos como:
Zearalenona: Una micotoxina con propiedades estrogénicas, pero menos potente que el this compound.
α-Zearalenol: Un metabolito de la zearalenona, similar en potencia al this compound.
β-Zearalenol: Otro metabolito de la zearalenona, menos potente que el this compound.
Taleranol: Un derivado sintético de la zearalenona, con actividad estrogénica similar.
This compound es único debido a su alta potencia como estrógeno y su uso generalizado como promotor del crecimiento en el ganado .
Propiedades
IUPAC Name |
(4S,8R)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,14,19-21H,2-9H2,1H3/t12-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTTZBARDOXEAM-GXTWGEPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@H](CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 | |
| Record name | ZEARALANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21238 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022315 | |
| Record name | Zearalanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Zearalanol is a white fluffy powder. (NTP, 1992) | |
| Record name | ZEARALANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21238 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
| Record name | ZEARALANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21238 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
26538-44-3 | |
| Record name | ZEARALANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21238 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zeranol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26538-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zeranol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026538443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zeranol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11478 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1H-2-Benzoxacyclotetradecin-1-one, 3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl-, (3S,7R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zearalanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zeranol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.411 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZERANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76LO2L2V39 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
352 to 356 °F (NTP, 1992) | |
| Record name | ZEARALANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21238 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does zeranol exert its growth-promoting effects in animals?
A1: this compound acts as a growth promoter primarily by binding to estrogen receptors. [, , , , , , ]. This binding mimics the action of naturally occurring estrogens, leading to a cascade of downstream effects including:
- Increased Growth Hormone Secretion: this compound administration is associated with increased serum concentrations of growth hormone (GH), which directly stimulates growth and protein synthesis. [, , ]
- Elevated Insulin-Like Growth Factor-I (IGF-1): this compound stimulates the production of IGF-1, a hormone primarily produced by the liver, that plays a crucial role in promoting cell growth and differentiation. [, ]
- Enhanced Feed Efficiency: this compound-treated animals often exhibit improved feed efficiency, meaning they require less feed to achieve the same weight gain. [, , , ]
Q2: Does this compound affect reproductive tissues in animals?
A2: Yes, this compound can have significant effects on the reproductive system, particularly in males:
- Suppression of Testicular Development: Studies have shown that this compound, when implanted before a certain age, can suppress testicular growth and sperm production in bulls. []
- Altered Testosterone Production: this compound can affect testosterone levels, generally leading to suppression when administered to bulls. [, ]
- Changes in Female Reproductive Hormones: In ewes, this compound has been shown to cause changes in the secretion of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and prolactin (PRL). []
Q3: How is this compound metabolized in the body, and what are the major metabolites?
A3: this compound undergoes significant metabolism, primarily in the liver, leading to the formation of several metabolites.
- Taleranol (β-zearalanol): This is a diastereoisomer of this compound and is often the major metabolite detected in animal tissues. []
- Zearalanone: This metabolite is formed by the oxidation of this compound and is commonly found in urine. [, ]
- Conjugates: Both this compound and its metabolites can be conjugated with glucuronic acid or sulfate, increasing their water solubility for excretion. []
Q4: Can this compound residues be found in edible tissues of treated animals?
A5: Yes, residues of this compound and its metabolites can be present in edible tissues, even after the recommended withdrawal periods. [, , ] The liver tends to accumulate the highest concentrations of this compound and its metabolites. [, ] Other tissues, such as muscle and fat, generally contain lower levels. [, , ]
Q5: What are the implications of finding this compound residues in food products?
A6: The presence of this compound residues in meat products raises concerns due to its potential endocrine-disrupting effects in humans. [, , , , ] Even at low concentrations, this compound exhibits potent estrogenic activity, which could potentially interfere with hormonal balance and reproductive function in humans.
Q6: What analytical techniques are used to detect this compound residues in animal tissues?
A6: A variety of analytical methods have been developed for the detection and quantification of this compound and its metabolites in biological matrices. These methods include:
- High-Performance Liquid Chromatography (HPLC): Often coupled with UV or mass spectrometry (MS) detection, HPLC offers high sensitivity and selectivity for this compound analysis. []
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides excellent sensitivity and selectivity for volatile compounds like this compound after derivatization. [, ]
Q7: What are the challenges in differentiating between this compound abuse and natural contamination from zearalenone?
A8: Differentiating between illegal this compound administration and the presence of this compound arising from the metabolism of naturally occurring zearalenone in animal feed is a significant challenge. [, , ] This distinction requires sophisticated analytical methods and the consideration of metabolic ratios of this compound and its related compounds in biological samples.
Q8: What are the potential health concerns associated with this compound exposure in humans?
A8: this compound's potent estrogenic activity raises concerns about potential adverse effects on human health, particularly regarding:
- Endocrine Disruption: this compound may interfere with the normal function of the endocrine system, potentially affecting reproduction, development, and metabolism. [, , , , ]
- Increased Cancer Risk: Some studies suggest a potential link between this compound exposure and an increased risk of hormone-dependent cancers, such as breast cancer. [, , , , ]
- Developmental Effects: In utero exposure to this compound has been shown to induce adverse effects on sexual development and reproductive function in animal models. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


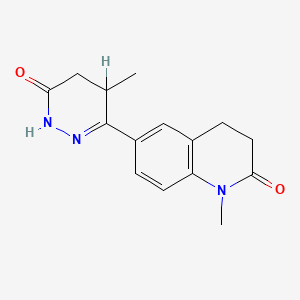
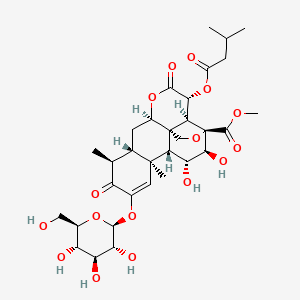
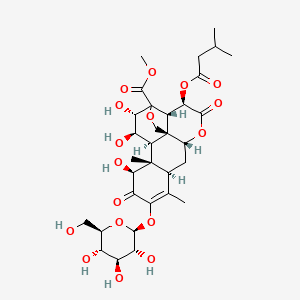
![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1682346.png)

![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1682348.png)

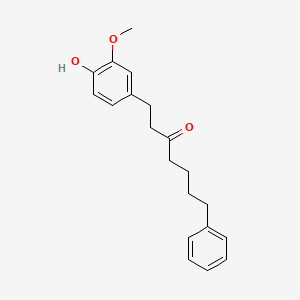
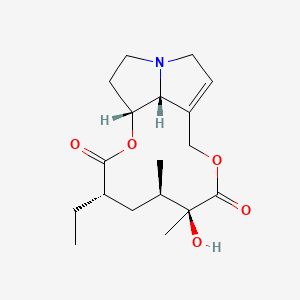

![N-[2-(3,4-dichlorophenyl)-4-(3-oxospiro[2,4-dihydroisoquinoline-1,4'-piperidine]-1'-yl)butyl]-4-fluoro-N-methylbenzamide](/img/structure/B1682357.png)
